1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione
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Overview
Description
1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that contains a triazine ring substituted with a phenyl group, a piperidine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a phenyl-substituted triazine precursor with piperidine and a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-dimethyl-1,3,5-triazine-2(1H)-thione: Similar structure but with methyl groups instead of a piperidine ring.
1-Phenyl-4-morpholino-1,3,5-triazine-2(1H)-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-4-piperidino-1,3,5-triazine-2(1H)-thione is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H16N4S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-phenyl-4-piperidin-1-yl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C14H16N4S/c19-14-16-13(17-9-5-2-6-10-17)15-11-18(14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
JSDBHPRFEUTVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=S)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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